吡喃黑素 A

描述

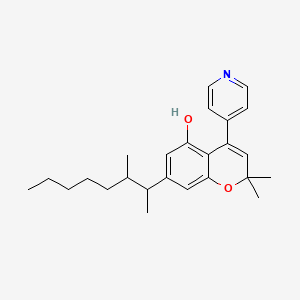

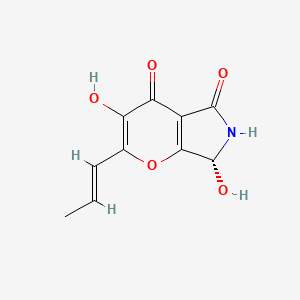

Pyranonigrin A is a fungal metabolite with antioxidant activity . It is known to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in a cell-free assay . It also suppresses TNF-α-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) .

Synthesis Analysis

The biosynthesis of Pyranonigrin A involves a polyketide synthase and nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster . A series of experiments established that only four genes are sufficient to biosynthesize Pyranonigrin A .Molecular Structure Analysis

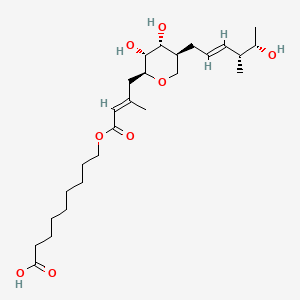

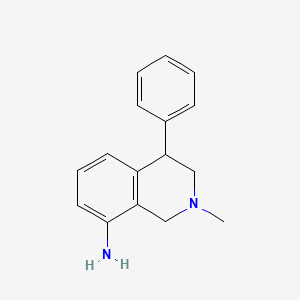

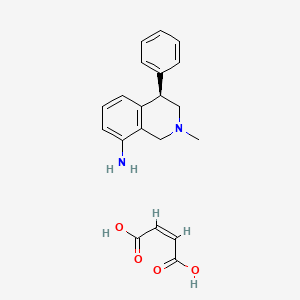

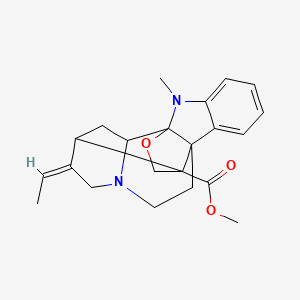

Pyranonigrin A has a molecular weight of 223.18 Da and a molecular formula of C10H9NO5 . It is derived from four units of acetate and one unit of glycine .Chemical Reactions Analysis

The biosynthesis of Pyranonigrin A involves a PKS-NRPS hybrid enzyme. The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle. The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid to form an amide bond .Physical And Chemical Properties Analysis

Pyranonigrin A is a solid substance . It is soluble in DMSO .科学研究应用

抗氧化特性

吡喃黑素 A 是从米曲霉菌种中分离出来的,特别是那些由曲霉属物种,如米曲霉、黑曲霉和黄曲霉制备的。 它的抗氧化活性与阿魏酸相当,阿魏酸是一种存在于谷物中的知名抗氧化剂 。研究人员一直在探索它在预防氧化损伤和促进整体健康方面的潜力。

自由基清除活性

This compound 表现出强大的自由基清除活性。它有效地中和自由基,而自由基在衰老、炎症和各种疾病中发挥作用。 它清除 1,1-二苯基-2-苦基肼 (DPPH) 自由基的能力使其成为进一步研究的有吸引力的候选者 .

天然产物化学

已经确定了负责生产this compound 的生物合成基因簇。了解它的生物合成途径揭示了它的化学结构和潜在修饰。 研究人员提出,某些基因对于this compound 的合成至关重要 .

新型衍生物

除了this compound,还发现了吡喃黑素 E 等衍生物。这些化合物有助于黑曲霉提取物的抗氧化特性。 研究它们的独特结构和活性可能会导致新的应用 .

生物活性

This compound 已经过各种生物效应的测试。研究人员一直在探索它对细胞功能、慢性疾病和整体健康的影响。 它作为天然生物活性化合物的潜力值得进一步探索 .

生物合成途径见解

基于基因敲除实验和体内测定,已经提出了全面的吡喃黑素生物合成途径。 这些知识为理解this compound 的生产方式提供了基础,并为有针对性的修饰开辟了途径 .

作用机制

Target of Action

Pyranonigrin A is a secondary metabolite produced by Aspergillus niger . It has been shown to have a potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity . Therefore, the primary target of Pyranonigrin A is the DPPH radical, a common proxy for reactive oxygen species (ROS) that can cause oxidative stress in cells.

Mode of Action

Pyranonigrin A interacts with DPPH radicals, neutralizing them and thereby reducing oxidative stress . This interaction results in the stabilization of cellular processes that could be disrupted by the presence of ROS.

Biochemical Pathways

The biosynthesis of Pyranonigrin A involves a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme . Recent isotope labeling studies showed that the backbone of Pyranonigrin A is derived from four units of acetate and one unit of glycine . The PKS module functions iteratively to produce a polyketide chain with mixed degrees of α-methylation and β-reduction during each chain elongation cycle . The NRPS module captures the completed polyketide chain in the form of a thioester and condenses with a specifically activated amino acid (by the adenylation domain) to form an amide bond .

Result of Action

The primary result of Pyranonigrin A’s action is the reduction of oxidative stress in cells . By scavenging DPPH radicals, Pyranonigrin A helps to maintain the balance of ROS in cells, preventing damage to cellular components such as proteins, lipids, and DNA.

Action Environment

The action of Pyranonigrin A is influenced by the environment in which it is present. For example, the production of Pyranonigrin A by Aspergillus niger is likely influenced by the growth conditions of the fungus . Additionally, the efficacy of Pyranonigrin A in scavenging DPPH radicals may be influenced by the concentration of ROS in the cell and the presence of other antioxidants.

未来方向

Future studies should examine production of Pyranonigrin A under various temperatures aboard the International Space Station (ISS), as well as its protective nature within the space environment . The microgravity and enhanced irradiation triggered unique molecular responses in the A. niger JSC-093350089 suggesting adaptive responses .

属性

IUPAC Name |

(7R)-3,7-dihydroxy-2-[(E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-3-4-6(12)7(13)5-8(16-4)10(15)11-9(5)14/h2-3,10,12,15H,1H3,(H,11,14)/b3-2+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBJWDVDNROSF-VMZHVLLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=O)C2=C(O1)C(NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=O)C2=C(O1)[C@H](NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017485 | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773855-65-5 | |

| Record name | (7R)-6,7-Dihydro-3,7-dihydroxy-2-(1E)-1-propen-1-ylpyrano[2,3-c]pyrrole-4,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773855-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranonigrin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pyranonigrin A and where is it found?

A1: Pyranonigrin A is a secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. [] It is primarily produced by various species of Aspergillus, a genus of fungi found globally in diverse environments, including soil, plants, and even the International Space Station. [, , , , , , , ] Pyranonigrin A has also been isolated from other fungal genera like Penicillium. [, ]

Q2: What are the known biological activities of Pyranonigrin A?

A2: Pyranonigrin A exhibits a range of biological activities, most notably as an antioxidant. It demonstrates strong 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity, comparable to the known antioxidant ferulic acid. [, , ] This antioxidant capacity suggests potential benefits against oxidative stress. Additionally, some studies suggest potential anti-tumor promoting activity. []

Q3: Does the International Space Station environment impact Pyranonigrin A production?

A3: Interestingly, research has shown that Aspergillus niger JSC-093350089, when grown on the International Space Station, exhibited altered molecular responses compared to its ground-grown counterpart. [] This included significantly enhanced production of Pyranonigrin A after the strain was returned to Earth and re-grown, suggesting a potential role for this compound in the fungal response to the unique stressors of space. []

Q4: How is Pyranonigrin A biosynthesized?

A4: Research indicates that Pyranonigrin A biosynthesis involves a complex pathway utilizing a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrid enzyme. [] This pathway utilizes four units of acetate and one unit of glycine to form the compound's core structure. [] Further research revealed the involvement of several key enzymes, including two redox enzymes crucial for forming the fused γ-pyrone core and a protease homologue responsible for exo-methylene formation. []

Q5: Are there specific genes involved in Pyranonigrin A biosynthesis?

A5: Yes, a biosynthetic gene cluster responsible for Pyranonigrin A production has been identified in Aspergillus niger. [, ] This cluster includes a previously uncharacterized gene, pyrE, playing a role in the biosynthesis. [] Further research identified the pathway-specific transcriptional regulator PynR, which, when overexpressed, activates the Pyranonigrin A biosynthetic gene cluster. []

Q6: How is Pyranonigrin A production regulated in Aspergillus niger?

A6: Studies in Aspergillus niger show that the sporulation gene flbA, which encodes a Regulator of G-protein Signaling, indirectly influences Pyranonigrin A production. [] Deletion of flbA impacts the expression of various transcription factors, including Fum21. [] Fum21, activated by FlbA, plays a significant role in regulating the expression of genes within the fumonisin biosynthetic cluster, which is closely linked to Pyranonigrin A production. [] Deletion of fum21 significantly reduces Pyranonigrin A production, highlighting the interconnected regulatory network governing secondary metabolite production in this fungus. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

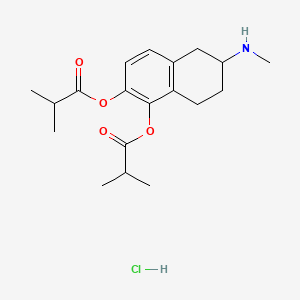

![5-[(1R,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)